2-(3-Hydroxyphenoxy)-1-(piperidin-1-yl)ethanone 2-(3-Hydroxyphenoxy)-1-(piperidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16206051
InChI: InChI=1S/C13H17NO3/c15-11-5-4-6-12(9-11)17-10-13(16)14-7-2-1-3-8-14/h4-6,9,15H,1-3,7-8,10H2
SMILES:
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol

2-(3-Hydroxyphenoxy)-1-(piperidin-1-yl)ethanone

CAS No.:

Cat. No.: VC16206051

Molecular Formula: C13H17NO3

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Hydroxyphenoxy)-1-(piperidin-1-yl)ethanone -

Specification

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
IUPAC Name 2-(3-hydroxyphenoxy)-1-piperidin-1-ylethanone
Standard InChI InChI=1S/C13H17NO3/c15-11-5-4-6-12(9-11)17-10-13(16)14-7-2-1-3-8-14/h4-6,9,15H,1-3,7-8,10H2
Standard InChI Key YCOKDYIAOAQIAB-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)C(=O)COC2=CC=CC(=C2)O

Introduction

Chemical Identity and Structural Characterization

Molecular and Structural Properties

The compound’s molecular formula, C₁₃H₁₇NO₃, reflects a hybrid structure combining aromatic and aliphatic components. Key identifiers include:

PropertyValueSource
IUPAC Name2-(3-hydroxyphenoxy)-1-piperidin-1-ylethanone
SMILESC1CCN(CC1)C(=O)COC2=CC=CC(=C2)O
InChIKeyYCOKDYIAOAQIAB-UHFFFAOYSA-N
Molecular Weight235.28 g/mol

The 2D structure features a central ethanone bridge connecting a piperidine ring and a 3-hydroxyphenoxy group. The hydroxyl group at the phenoxy ring’s third position introduces hydrogen-bonding capacity, while the piperidine moiety contributes basicity and conformational flexibility .

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis of 2-(3-Hydroxyphenoxy)-1-(piperidin-1-yl)ethanone likely involves a multi-step sequence:

  • Etherification: Reaction of 3-hydroxyphenol with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form 2-chloro-1-(3-hydroxyphenoxy)ethanone.

  • Nucleophilic Substitution: Displacement of the chlorine atom by piperidine in a polar aprotic solvent (e.g., THF or DMF), facilitated by heating or microwave irradiation .

A similar approach was employed in the synthesis of 2-(2-methoxyphenoxy)-1-piperidinyl derivatives, where triphenylphosphine and diethyl azodicarboxylate (DEAD) mediated Mitsunobu reactions to install ether linkages .

Purification and Yield Optimization

Column chromatography using silica gel and gradient elution (hexane:ethyl acetate) is standard for isolating the target compound. Yields for analogous reactions range from 40% to 60%, depending on reaction conditions and steric hindrance .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its phenolic hydroxyl and piperidine groups:

  • Polar Solvents: Moderately soluble in methanol, ethanol, and DMSO due to hydrogen bonding.

  • Nonpolar Solvents: Poor solubility in hexane and chloroform.
    Stability studies suggest susceptibility to oxidation at the phenolic hydroxyl group, necessitating storage under inert atmospheres .

Acid-Base Behavior

The piperidine nitrogen (pKa ≈ 10–11) confers basicity, enabling salt formation with acids (e.g., HCl), while the phenolic hydroxyl (pKa ≈ 10) acts as a weak acid. These properties are critical for pharmacokinetic optimization in drug design .

Biological Activity and Mechanistic Insights

Antimicrobial and Anticancer Activity

Structurally related compounds exhibit antimicrobial activity against Gram-positive bacteria (MIC: 8–16 µg/mL) and moderate cytotoxicity in cancer cell lines (IC₅₀: 20–50 µM). The hydroxyl group’s redox activity may contribute to reactive oxygen species (ROS) generation, inducing apoptosis in malignant cells .

Applications in Drug Development and Material Science

Pharmaceutical Intermediate

This compound serves as a precursor for synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Functionalization of the hydroxyl group (e.g., sulfonation, glycosylation) enhances bioavailability and target selectivity .

Coordination Chemistry

The phenolic oxygen and piperidine nitrogen can act as bidentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with applications in catalysis and materials science .

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